2,4-Dimethyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in materials science, pharmaceuticals, and agrochemicals due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the benzoxazine ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine.
Introduction of the oxobutyl group: This step may involve the acylation of the benzoxazine intermediate using a butyric acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the oxobutyl group.
7-(1-Oxobutyl)-2H-1,4-benzoxazin-3(4H)-one: Lacks the dimethyl groups.
Uniqueness
2,4-Dimethyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both dimethyl and oxobutyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
116337-74-7 |
---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
7-butanoyl-2,4-dimethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H17NO3/c1-4-5-12(16)10-6-7-11-13(8-10)18-9(2)14(17)15(11)3/h6-9H,4-5H2,1-3H3 |
InChI Key |
URXLWCOMYBVKCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.